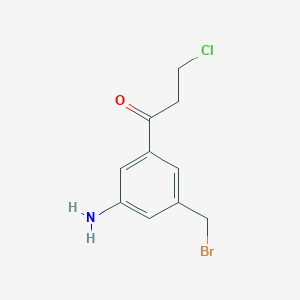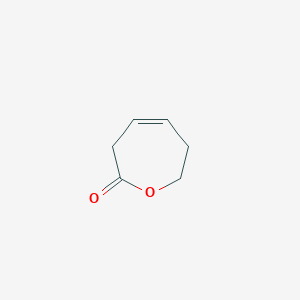
6,7-Dihydrooxepin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dihydrooxepin-2(3H)-one is an organic compound belonging to the oxepin family This compound is characterized by a seven-membered ring containing an oxygen atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydrooxepin-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of dihydroxy compounds which undergo cyclization in the presence of acid catalysts. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it viable for large-scale production.
化学反应分析
Types of Reactions: 6,7-Dihydrooxepin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts such as palladium or platinum, resulting in the formation of reduced oxepin compounds.
Substitution: Nucleophilic substitution reactions can occur at the oxygen atom or the carbon atoms adjacent to it, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, moderate temperatures.
Reduction: Hydrogen gas, palladium or platinum catalysts, room temperature to moderate heat.
Substitution: Alkyl halides, acyl chlorides, base or acid catalysts, varying temperatures.
Major Products:
科学研究应用
6,7-Dihydrooxepin-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for understanding biological oxidation processes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 6,7-Dihydrooxepin-2(3H)-one exerts its effects involves its interaction with various molecular targets. The oxygen atom in the ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. Pathways involved may include enzymatic oxidation and reduction, leading to the formation of reactive intermediates that can further react with biological molecules.
相似化合物的比较
Oxepin: A parent compound with a similar ring structure but lacking the specific substitutions found in 6,7-Dihydrooxepin-2(3H)-one.
Dihydrooxepin: A reduced form of oxepin with similar reactivity but different physical properties.
Oxepane: A saturated analog with a fully hydrogenated ring, showing different chemical behavior.
Uniqueness: this compound stands out due to its specific ring structure and the presence of functional groups that confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its role as a versatile intermediate make it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
102575-06-4 |
|---|---|
分子式 |
C6H8O2 |
分子量 |
112.13 g/mol |
IUPAC 名称 |
3,6-dihydro-2H-oxepin-7-one |
InChI |
InChI=1S/C6H8O2/c7-6-4-2-1-3-5-8-6/h1-2H,3-5H2 |
InChI 键 |
DCUJLXWTWGLTMA-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


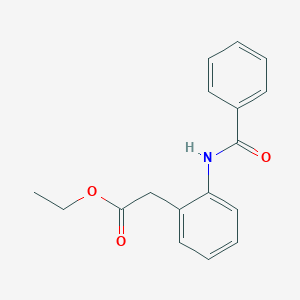

![1-(Tert-butylamino)-3-(2-{[4-(dimethylamino)phenyl]ethynyl}phenoxy)propan-2-ol](/img/structure/B14069050.png)
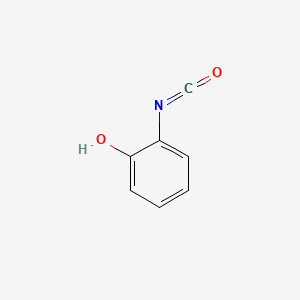
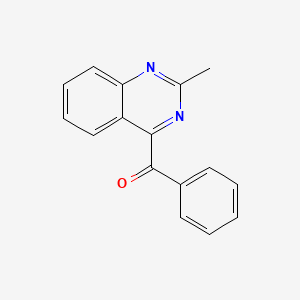
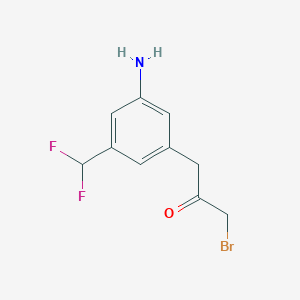
![3-{5-[4-(2-hydroxy-ethyl)-5-methyl-4H-[1,2,4]triazol-3-yl]-2-methyl-phenoxymethyl}-thieno[3,2-c]pyridine-7-carboxylic acid (2-hydroxy-ethyl)-amide](/img/structure/B14069071.png)
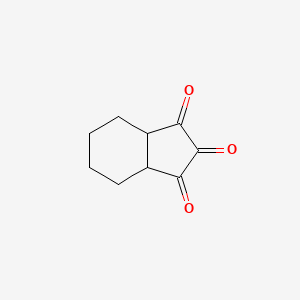

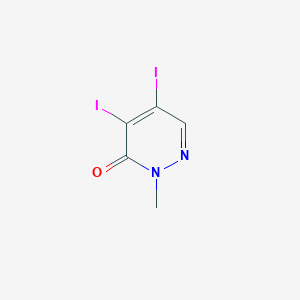
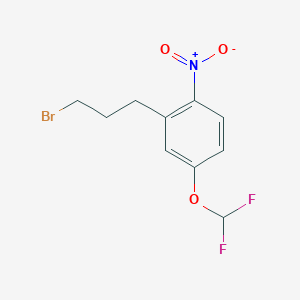
![[3-Chloro-2-(2,4,5-trichloro-cyclohexa-2,4-dienyl)phenyl]-dimethylamine](/img/structure/B14069112.png)

